(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one
Descripción
(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one is a chiral synthetic compound featuring a pyrano[3,4-c]pyridinone core. Its structure includes a hydroxyl group at position 4, a methoxy group at position 8, and a trimethylsilanyl (TMS) substituent at position 6, which distinguishes it from related analogs . The S-configuration at the chiral center is critical for its stereochemical specificity, influencing its biological interactions.
Propiedades
IUPAC Name |
(4S)-4-ethyl-4-hydroxy-8-methoxy-6-trimethylsilyl-1H-pyrano[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4Si/c1-6-14(17)10-7-11(20(3,4)5)15-12(18-2)9(10)8-19-13(14)16/h7,17H,6,8H2,1-5H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHXQUYWUFVOBW-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC(=NC(=C2COC1=O)OC)[Si](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=CC(=NC(=C2COC1=O)OC)[Si](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activities, synthesis methods, and potential applications based on recent findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : (S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one
- Molecular Formula : C14H21NO4Si
- Molecular Weight : 293.42 g/mol
Synthesis Methods
The synthesis of (S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one typically involves multi-step organic reactions. Common methods include:
- Starting Materials : Pyridine derivatives are often used as the base for introducing functional groups.
- Functional Group Introduction : The trimethylsilanyl group can be introduced using trimethylsilyl chloride in the presence of bases like triethylamine.
- Nucleophilic Substitution Reactions : Hydroxy and methoxy groups are added through nucleophilic substitution with appropriate alcohols or phenols.
These synthetic routes allow for high yields and purity, essential for biological testing.
Anticancer Properties
Recent studies have indicated that derivatives of (S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one exhibit significant growth inhibitory activity against various human tumor cell lines. For instance:
These findings suggest that the compound may interfere with cellular processes essential for tumor growth and proliferation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. The following table summarizes its effectiveness:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 14 | |
| Mycobacterium tuberculosis | 18 |
This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
The mechanism by which (S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one exerts its biological effects is believed to involve:
- Enzyme Interaction : The hydroxy and methoxy groups facilitate hydrogen bonding with target enzymes or receptors.
- Membrane Permeability : The trimethylsilanyl group enhances lipophilicity, allowing better membrane penetration.
- Signal Transduction Modulation : Potential interference with signaling pathways involved in cell growth and apoptosis.
Study on Anticancer Activity
A recent publication explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with varying concentrations of the compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial properties against Mycobacterium tuberculosis. Results indicated that the compound inhibited bacterial growth by disrupting fatty acid biosynthesis pathways, highlighting its potential as a novel therapeutic agent against resistant strains.
Comparación Con Compuestos Similares
Key Findings :
- The TMS group in the S-isomer improves lipophilicity, which is advantageous for crossing biological barriers compared to the iodo-substituted analog .
- Stereochemistry dictates binding affinity; the R-isomer is presumed less active, mirroring trends in chiral therapeutics like camptothecin derivatives .
Comparison with Camptothecin Derivatives
Camptothecin and its analogs (e.g., lurtotecan) share a planar quinoline core but differ in substituents and ring systems.
| Compound Name | Core Structure | Key Substituents | Mechanism of Action |
|---|---|---|---|
| Camptothecin | Quinoline | Hydroxyl at position 10 | Topoisomerase I inhibition; lactone ring critical for activity. |
| Lurtotecan | Camptothecin analog | Modified B-ring substituents | Enhanced solubility and stability vs. camptothecin. |
| Target Compound | Pyrano[3,4-c]pyridinone | TMS, methoxy, ethyl groups | Hypothesized topoisomerase interaction; TMS may stabilize lactone form. |
Research Insights :
- Unlike camptothecin, the pyrano[3,4-c]pyridinone scaffold in the target compound may confer resistance to lactone ring hydrolysis, a common limitation of natural camptothecins .
- The methoxy group at position 8 could mimic the electron-donating effects of camptothecin’s substituents, aiding DNA intercalation .
Broader Therapeutic Context
The pyrido[1,2-a]pyrimidin-4-one compound (e.g., 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) represents a distinct structural class .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
